4(3H)-Quinazolinone, 3-furfuryl-2-methyl-
Overview
Description
4(3H)-Quinazolinone, 3-furfuryl-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- typically involves the condensation of 2-aminobenzamide with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method offers advantages such as higher yields, reduced reaction times, and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-furfuryl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The furfuryl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the furfuryl and methyl groups.
3-Furfuryl-4(3H)-Quinazolinone: A similar compound with only the furfuryl group.
2-Methyl-4(3H)-Quinazolinone: A similar compound with only the methyl group.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-methylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-15-13-7-3-2-6-12(13)14(17)16(10)9-11-5-4-8-18-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIUAJMSNMMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184933 | |
Record name | 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30954-37-1 | |
Record name | 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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